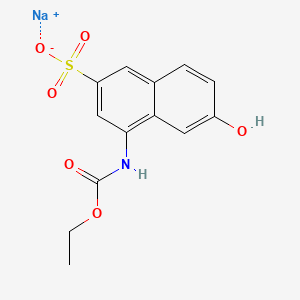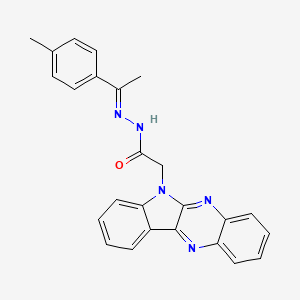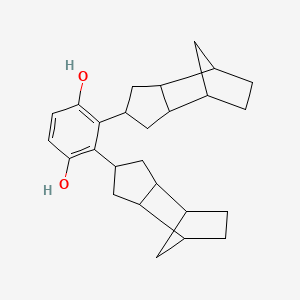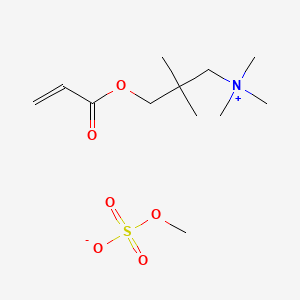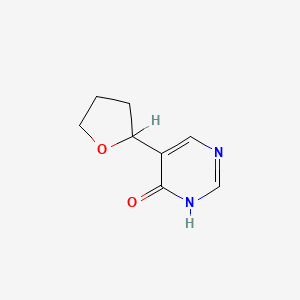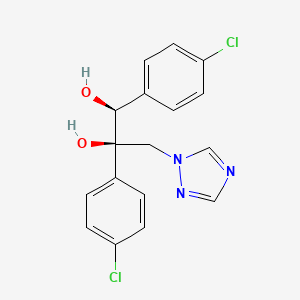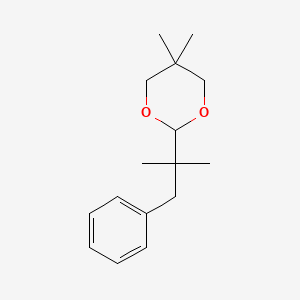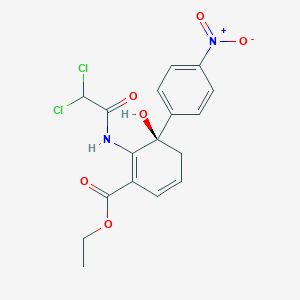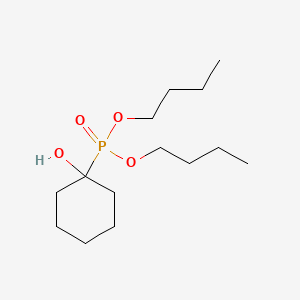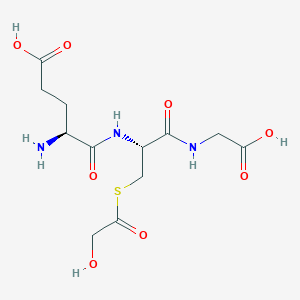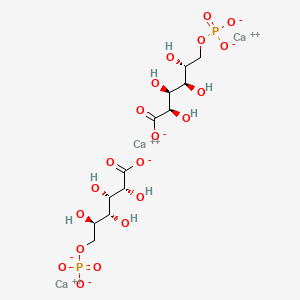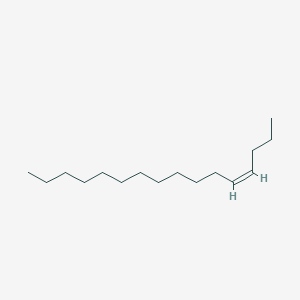
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolium core with multiple substituents, including a naphthylhydrazono group, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethylindolenine with methyl-2-naphthylhydrazine under acidic conditions to form the hydrazono intermediate. This intermediate is then reacted with acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted indolium derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indolium core can interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,3-Trimethyl-2-((phenylhydrazono)methyl)-3H-indoliumacetate
- 1,3,3-Trimethyl-2-((benzylhydrazono)methyl)-3H-indoliumacetate
Uniqueness
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is unique due to the presence of the naphthylhydrazono group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
85005-76-1 |
|---|---|
Molekularformel |
C23H24N3.C2H3O2 C25H27N3O2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;acetate |
InChI |
InChI=1S/C23H24N3.C2H4O2/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
VBQHWLNNYDYRAE-UHFFFAOYSA-M |
Isomerische SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC4=CC=CC=C4C=C3)C)C |
Kanonische SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


